5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride

ALK5 inhibitor TGF-beta receptor kinase medicinal chemistry SAR

Procure 5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride (CAS 2415563-67-4) as an essential building block for PROTAC research and pharmaceutical discovery. This specific 5-fluoro-6-methyl substitution pattern is validated in ALK5/TGF-β inhibitor programs, achieving IC₅₀ values of 7.68–13.70 nM in imidazole-based series. The hydrochloride salt enables direct use in amide coupling for constructing the 5-(5-fluoro-6-methylpyridin-2-yl)-imidazole core scaffold. Its enhanced solubility in DMF, DMSO, and NMP, combined with a computed LogP of ~1.23 and pKa of ~3.65, makes it ideal for heterobifunctional degrader synthesis. Also a critical precursor for 6-arylpicolinate herbicide development (Arylex, Rinskor class). Avoid generic non-fluorinated or regioisomeric alternatives that compromise target engagement.

Molecular Formula C7H7ClFNO2
Molecular Weight 191.59
CAS No. 2415563-67-4
Cat. No. B2508970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride
CAS2415563-67-4
Molecular FormulaC7H7ClFNO2
Molecular Weight191.59
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(=O)O)F.Cl
InChIInChI=1S/C7H6FNO2.ClH/c1-4-5(8)2-3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);1H
InChIKeyZJEGUWBJHQZLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride (CAS 2415563-67-4): Strategic Sourcing for Fluorinated Pyridine Building Blocks


5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride (CAS 2415563-67-4) is the hydrochloride salt of a fluorinated picolinic acid derivative belonging to the pyridine-2-carboxylic acid compound class. The free acid form (CAS 1005474-88-3, 5-fluoro-6-methylpicolinic acid) exhibits a molecular weight of 155.13 g/mol, a predicted pKa of approximately 3.65, and a computed LogP of approximately 1.23 . The hydrochloride salt (MW 191.59 g/mol) is specifically designated as a protein degrader building block for PROTAC research [1] and serves as a key intermediate in several patent-granted pharmaceutical and agrochemical synthetic routes .

Why Unsubstituted or Differently Substituted Picolinic Acids Cannot Replace 5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride in Key Synthetic Pathways


The specific 5-fluoro-6-methyl substitution pattern on the pyridine ring is not arbitrary; it is an outcome of iterative structure-activity relationship (SAR) optimization in at least two distinct industrial application domains. In ALK5/TGF-β type I receptor kinase inhibitor programs, systematic evaluation of 3-, 4-, and 5-fluoro-substituted-6-methylpyridin-2-yl imidazole derivatives demonstrated that only the 5-fluoro regioisomer consistently matched the potency of the clinical candidate EW-7197, with IC₅₀ values in the 7.68–13.70 nM range [1]. In the agrochemical sector, the 5-fluoro-6-aryl-picolinoyl fluoride scaffold, for which this compound is a direct precursor, is explicitly claimed in Dow AgroSciences patents for the synthesis of 6-arylpicolinate herbicides (e.g., Arylex, Rinskor) [2]. Generic substitution with non-fluorinated 6-methylpicolinic acid (pKa 5.83 vs. 3.65) or with 5-fluoropicolinic acid lacking the 6-methyl group (LogP 0.07 vs. 1.23) would fundamentally alter the electronic, steric, and pharmacokinetic properties of the final active molecule, rendering it unsuitable for these established synthetic routes and target engagement profiles.

Quantitative Comparator Evidence for 5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride (CAS 2415563-67-4)


ALK5/TGF-β Type I Receptor Kinase Inhibitory Potency: 5-Fluoro Regioisomer vs. 3-Fluoro and 4-Fluoro Substitution

In a head-to-head SAR study of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles, the 5-fluoro-substituted congeners (compounds 19h–l) exhibited ALK5 IC₅₀ values of 7.68–13.70 nM, matching the potency of the clinical candidate EW-7197. In contrast, the 3-fluoro and 4-fluoro regioisomers (compounds 19a–g) showed reduced potency, necessitating the specific 5-fluoro-6-methylpyridin-2-yl moiety for optimal target engagement [1]. The most potent compound, 19j, displayed an ALK5 IC₅₀ of 7.68 nM and 82% inhibition at 100 nM in a cellular luciferase reporter assay [1].

ALK5 inhibitor TGF-beta receptor kinase medicinal chemistry SAR

Carboxylic Acid pKa Modulation by C5 Fluorination: 5-Fluoro-6-methylpicolinic Acid vs. 6-Methylpicolinic Acid

The introduction of a fluorine atom at the 5-position of the pyridine ring dramatically lowers the carboxylic acid pKa of picolinic acid derivatives. 5-Fluoro-6-methylpicolinic acid (free acid of the target hydrochloride) has a predicted pKa of 3.65 ± 0.10 . The non-fluorinated analog, 6-methylpicolinic acid (CAS 934-60-1), has an experimentally determined pKa of 5.83 . This represents a pKa shift of approximately -2.18 log units attributable solely to the electron-withdrawing inductive effect of the C5 fluorine substituent.

physicochemical properties pKa ionization state heterocyclic chemistry

Lipophilicity Tuning: 5-Fluoro-6-methylpicolinic Acid vs. 5-Fluoropicolinic Acid

The 6-methyl substituent on the pyridine ring contributes critically to lipophilicity. 5-Fluoro-6-methylpicolinic acid (free acid of the target compound) has a computed LogP of approximately 1.23 . In contrast, 5-fluoropicolinic acid (CAS 107504-08-5), which lacks the C6 methyl group, has a LogP of 0.07 . This LogP difference of approximately 1.16 log units (roughly 14.5-fold higher octanol-water partition coefficient) indicates that the 6-methyl group is essential for achieving sufficient lipophilicity for membrane permeability in cell-based assays.

LogP lipophilicity membrane permeability drug-likeness

Hydrochloride Salt: Handling and Formulation Advantages Over the Free Acid

The hydrochloride salt (CAS 2415563-67-4, MW 191.59 g/mol) is the preferred physical form for chemical procurement and synthetic workflow integration. Compared to the free acid (CAS 1005474-88-3, MW 155.13 g/mol), the hydrochloride salt typically exhibits enhanced aqueous solubility due to increased ionic character, and crystalline solid-state properties (as indicated by the GHS hazard classification H302-H315-H319-H335 with Warning signal word) that facilitate accurate weighing and handling . The free acid, by contrast, requires storage under inert gas at 2-8 °C , whereas the hydrochloride salt is generally more stable under ambient storage conditions.

salt form solubility solid-state properties formulation

Agrochemical Intermediate Differentiation: 6-Arylpicolinate Herbicide Precursor Role

The 5-fluoro-6-methylpicolinic acid scaffold is a critical intermediate in the patented synthesis of 6-arylpicolinate herbicides (Arylex active and Rinskor active) developed by Dow AgroSciences. The US Patent 9,045,427 specifically claims processes for preparing 5-fluoro-6-aryl-picolinoyl fluorides from chloropicolinoyl chlorides, wherein the 5-fluoro-6-methyl substitution pattern is essential for subsequent Pd-catalyzed cross-coupling reactions to introduce the 6-aryl substituent [1]. Non-fluorinated picolinic acid analogs lack the electronic activation required for the fluoropicolinoyl fluoride intermediate formation, which is a key enabling step in the herbicide synthesis cascade [1]. Halauxifen methyl and florpyrauxifen-benzyl, both commercial 6-arylpicolinate herbicides, are derived from this synthetic platform [2].

agrochemical synthesis 6-arylpicolinate herbicide fluoropicolinoyl fluoride Arylex

Recommended Application Scenarios for 5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride Based on Quantitative Evidence


ALK5/TGF-β Type I Receptor Kinase Inhibitor Drug Discovery

Procurement of 5-fluoro-6-methylpyridine-2-carboxylic acid hydrochloride as a synthetic building block is directly supported by the SAR established in Krishnaiah et al. (2015), where the 5-fluoro-6-methylpyridin-2-yl moiety was shown to be essential for achieving ALK5 IC₅₀ values in the 7.68–13.70 nM range in imidazole-based inhibitor series [1]. The hydrochloride salt form facilitates direct use in amide coupling reactions for constructing the 5-(5-fluoro-6-methylpyridin-2-yl)-imidazole core scaffold. This application scenario is relevant for medicinal chemistry teams pursuing TGF-β pathway inhibitors for oncology and fibrotic disease indications, where the EW-7197/vactosertib pharmacophore serves as a validated clinical benchmark.

PROTAC and Targeted Protein Degradation (TPD) Library Synthesis

The compound is explicitly classified as a 'Protein Degrader Building Block' by specialized chemical suppliers [2], indicating its utility as a carboxylic acid handle for conjugation to E3 ligase ligands via amide or ester linkages. The predicted pKa of 3.65 and LogP of 1.23 provide favorable ionization and lipophilicity properties for constructing heterobifunctional degraders with acceptable cell permeability. The hydrochloride salt enhances solubility in the polar aprotic solvents (DMF, DMSO, NMP) commonly used in PROTAC synthesis workflows.

6-Arylpicolinate Herbicide Intermediate Synthesis

Organizations engaged in the development or scale-up of 6-arylpicolinate herbicides (structural class of Arylex and Rinskor actives) should prioritize this compound as the key picolinic acid precursor. US Patent 9,045,427 (Dow AgroSciences) specifically claims synthetic routes requiring the 5-fluoro substituent for conversion to fluoropicolinoyl fluoride intermediates, which are subsequently elaborated to 6-aryl-picolinoyl fluorides via cross-coupling [3]. The hydrochloride salt form may be directly converted to the acid chloride or used as the free acid after neutralization.

Fluorinated Heterocyclic Building Block for Fragment-Based Drug Discovery (FBDD)

The 5-fluoro-6-methyl substitution pattern provides a unique combination of electron-withdrawing (fluorine, σₘ ≈ +0.34) and electron-donating (methyl, σₘ ≈ -0.07) substituent effects on the pyridine ring, enabling fine-tuning of the heterocycle's electronic properties for fragment elaboration . Compared to the non-fluorinated parent 6-methylpicolinic acid (pKa 5.83), the fluorinated analog's enhanced acidity (pKa 3.65) improves aqueous solubility in buffered assay conditions and facilitates salt formation with basic counterions, a property leveraged in fragment screening campaigns requiring high-concentration stock solutions.

Quote Request

Request a Quote for 5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.